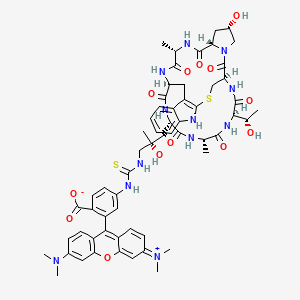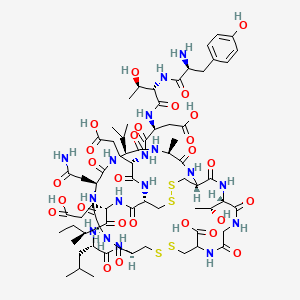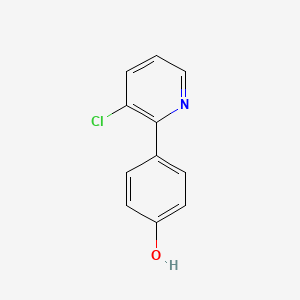
4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines are a class of organic compounds with a two-nitrogen atom ring, which is a fundamental structure in nature, found in many essential biomolecules like DNA and RNA . A bromopyrimidine is a pyrimidine ring that has a bromine atom attached. The specific compound you’re asking about would have a bromine on the 5th carbon of the pyrimidine ring and a buta-2,3-dienoic acid attached to the 4th carbon .
Synthesis Analysis
The synthesis of bromopyrimidines often involves palladium-catalyzed Suzuki cross-coupling reactions . This process typically starts with a bromopyrimidine and introduces various arylboronic acids to create a series of novel pyridine derivatives .Molecular Structure Analysis
The molecular structure of bromopyrimidines is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The bromine atom is attached to the 5th carbon of the ring .Chemical Reactions Analysis
Bromopyrimidines are often used as intermediates in the synthesis of more complex organic compounds. They can undergo various reactions, including cross-coupling reactions, to form new bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of bromopyrimidines can vary widely depending on their specific structures. For example, 4-(5-Bromopyrimidin-2-yl)morpholine is a solid with a molecular weight of 244.09 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Pyrimidine derivatives, including those with bromo substituents, have been synthesized and characterized for their potential use in various fields, including medicinal chemistry. For example, a study detailed the synthesis of novel pyrimidine derivatives and their evaluation for antibacterial activity, highlighting the importance of pyrimidine compounds in drug discovery and development (Ranganatha et al., 2018).
Biological Activities
- Research has focused on the biological activities of pyrimidine derivatives. Compounds like 5-bromo-2-chloropyrimidin-4-amine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, demonstrating the potential of bromo-pyrimidine compounds in antimicrobial applications (Ranganatha et al., 2018).
Heterocyclic Chemistry
- The chemistry of heterocyclic compounds, including pyrimidines, is a significant area of study. Pyrimidine derivatives have been synthesized through various chemical reactions, contributing to the development of new heterocyclic compounds with potential applications in pharmaceuticals and materials science (Abu‐Hashem, 2014).
Chemical Reactions and Mechanisms
- The study of chemical reactions involving pyrimidine compounds, such as cycloadditions and nucleophilic substitutions, provides insights into reaction mechanisms and the synthesis of complex molecules. This research can lead to the development of new synthetic methods and the discovery of novel compounds with diverse applications (Trifonov et al., 1992).
Optimization of Synthetic Methods
- The optimization of synthetic methods for pyrimidine derivatives is crucial for improving yields and developing efficient production processes. Studies have focused on optimizing conditions for the synthesis of specific pyrimidine compounds, contributing to more sustainable and cost-effective manufacturing approaches (Liu et al., 2020).
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
Pyrimidine derivatives are known to interact with a wide range of receptor targets . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets, thereby modifying their function.
Biochemical Pathways
Pyrimidine derivatives are known to inhibit dna synthesis , suggesting that this compound may also interfere with DNA replication and transcription processes, thereby affecting protein synthesis and cell division.
Pharmacokinetics
Pyrimidine derivatives are known to have diverse chemical structures, which could influence their pharmacokinetic properties . The presence of the bromine atom could potentially affect the compound’s lipophilicity, thereby influencing its absorption and distribution within the body.
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antibacterial, antiallergic, and anti-inflammatory effects . Therefore, this compound could potentially have similar effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(5-bromopyrimidin-2-yl)but-3-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-10-7(11-5-6)2-1-3-8(12)13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBFBQARNYGTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C=C[CH+]C(=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

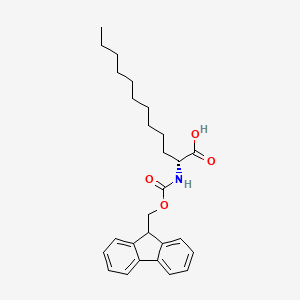
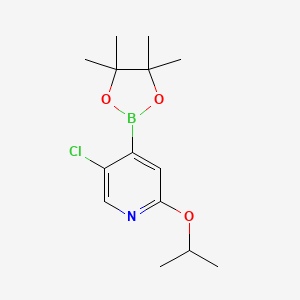
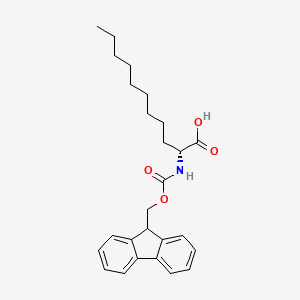
![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)
![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)
![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)

![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)
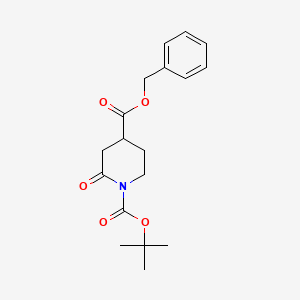
![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)
